molecular formula C19H20N2O5S B2859477 Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896314-10-6

Ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2859477
CAS No.: 896314-10-6
M. Wt: 388.44
InChI Key: BYSBTOYBWJGZAO-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a benzamido group, which is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. The thiophene ring and benzamido group would likely be introduced in earlier steps or through subsequent functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the benzamido group, and the carbamate group. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

Carbamates, thiophenes, and benzamides can all participate in a variety of chemical reactions. Carbamates can undergo hydrolysis to form alcohols and isocyanates. Thiophenes can undergo electrophilic aromatic substitution reactions similar to those of benzene. Benzamides can participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make it a potential hydrogen bond donor and acceptor. The aromatic rings could contribute to its lipophilicity .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on similar compounds has shown that molecules like ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate exhibit a molecular structure stabilized by intramolecular hydrogen bonding. This bonding is crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and drug design (Dolzhenko et al., 2010).

Carcinogenicity and Environmental Impact

The evaluation of the carcinogenicity of ethyl carbamate (urethane) and its presence in fermented foods and beverages has been a subject of study due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Understanding the environmental and health impacts of such compounds is essential for assessing risks and developing safer alternatives (Baan et al., 2007).

Metabolism Studies

Ethyl N,N-dimethylcarbamate's metabolism in rat liver highlights the enzymatic processes that break down carbamate compounds, providing insights into their biological interactions and potential toxicity. Such studies are crucial for drug development and understanding the environmental degradation of carbamate-based pesticides and chemicals (Hodgson & Casida, 1961).

Polymer Science Applications

The miscibility and interaction of polymer blends with carbonyl groups, such as those in ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, have been studied to understand the hydrogen bonding and miscibility in polymer matrices. This research contributes to developing new materials with tailored properties for various applications, from packaging to biomedical devices (Pehlert et al., 1997).

Antimicrobial and Antioxidant Properties

The synthesis of compounds with structures similar to ethyl (2-(4-acetylbenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate and their evaluation as antimicrobial and antioxidant agents demonstrates the potential of such chemicals in developing new treatments and preservatives. These studies contribute to the search for novel compounds that can combat microbial resistance and oxidative stress, relevant in pharmaceuticals and food preservation (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is intended to be a drug, its mechanism of action would depend on its specific biological target .

Properties

IUPAC Name

ethyl N-[2-[(4-acetylbenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-5-26-19(25)21-17(24)15-10(2)12(4)27-18(15)20-16(23)14-8-6-13(7-9-14)11(3)22/h6-9H,5H2,1-4H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSBTOYBWJGZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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